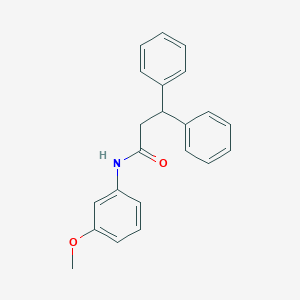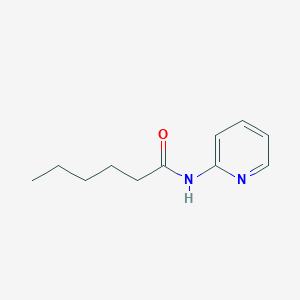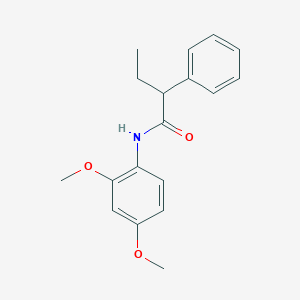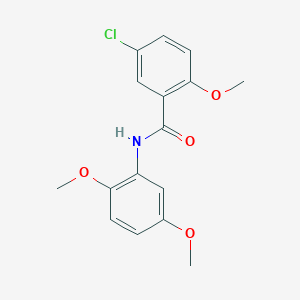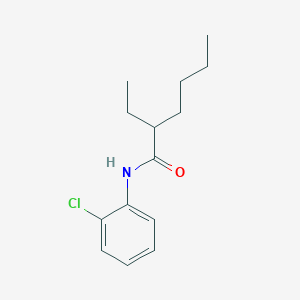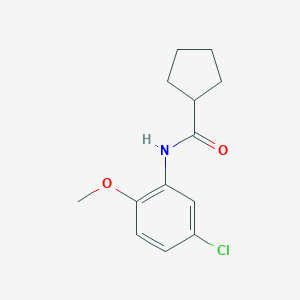
N-(5-chloro-2-methoxyphenyl)cyclopentanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-chloro-2-methoxyphenyl)cyclopentanecarboxamide, also known as CPPC, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. CPPC is a member of the cyclopentanecarboxamide family and has been synthesized using different methods.
作用機序
The mechanism of action of N-(5-chloro-2-methoxyphenyl)cyclopentanecarboxamide is not fully understood, but it is believed to act as a modulator of the endocannabinoid system and the TRPV1 receptor. N-(5-chloro-2-methoxyphenyl)cyclopentanecarboxamide has been reported to increase the levels of the endocannabinoid anandamide and to inhibit the activity of the enzyme fatty acid amide hydrolase (FAAH), which degrades anandamide. N-(5-chloro-2-methoxyphenyl)cyclopentanecarboxamide has also been reported to activate the TRPV1 receptor, which is involved in the modulation of pain.
Biochemical and Physiological Effects:
N-(5-chloro-2-methoxyphenyl)cyclopentanecarboxamide has been reported to have different biochemical and physiological effects, including anti-inflammatory, analgesic, and antitumor effects. N-(5-chloro-2-methoxyphenyl)cyclopentanecarboxamide has been shown to reduce the production of pro-inflammatory cytokines and to inhibit the proliferation of cancer cells. N-(5-chloro-2-methoxyphenyl)cyclopentanecarboxamide has also been reported to reduce pain in different animal models of pain.
実験室実験の利点と制限
One of the advantages of N-(5-chloro-2-methoxyphenyl)cyclopentanecarboxamide is its relatively simple synthesis method, which allows for the production of large quantities of the compound. N-(5-chloro-2-methoxyphenyl)cyclopentanecarboxamide has also been reported to have good stability and solubility in different solvents. One of the limitations of N-(5-chloro-2-methoxyphenyl)cyclopentanecarboxamide is its potential toxicity, which requires careful handling and dosage control.
将来の方向性
N-(5-chloro-2-methoxyphenyl)cyclopentanecarboxamide has shown promising results in different scientific research fields, and further studies are needed to fully understand its potential applications. Some of the future directions for N-(5-chloro-2-methoxyphenyl)cyclopentanecarboxamide research include:
1. Investigating the effects of N-(5-chloro-2-methoxyphenyl)cyclopentanecarboxamide on other receptors and enzymes involved in different physiological processes.
2. Studying the pharmacokinetics and pharmacodynamics of N-(5-chloro-2-methoxyphenyl)cyclopentanecarboxamide in different animal models and in humans.
3. Developing new N-(5-chloro-2-methoxyphenyl)cyclopentanecarboxamide derivatives with improved pharmacological properties.
4. Investigating the potential use of N-(5-chloro-2-methoxyphenyl)cyclopentanecarboxamide as a tool for studying the endocannabinoid system and the modulation of pain.
5. Exploring the potential applications of N-(5-chloro-2-methoxyphenyl)cyclopentanecarboxamide in other fields, such as agriculture and environmental science.
Conclusion:
In conclusion, N-(5-chloro-2-methoxyphenyl)cyclopentanecarboxamide is a chemical compound that has gained attention in scientific research due to its potential applications in different fields. N-(5-chloro-2-methoxyphenyl)cyclopentanecarboxamide can be synthesized using different methods, and it has been studied for its effects on different receptors and enzymes involved in different physiological processes. N-(5-chloro-2-methoxyphenyl)cyclopentanecarboxamide has shown promising results in different scientific research fields, and further studies are needed to fully understand its potential applications.
合成法
N-(5-chloro-2-methoxyphenyl)cyclopentanecarboxamide can be synthesized using different methods, including the reaction of 5-chloro-2-methoxyaniline with cyclopentanecarboxylic acid and thionyl chloride, followed by reduction with lithium aluminum hydride. Another method involves the reaction of 5-chloro-2-methoxyaniline with cyclopentanone, followed by reduction with sodium borohydride. Both methods have been reported to yield N-(5-chloro-2-methoxyphenyl)cyclopentanecarboxamide in good yields.
科学的研究の応用
N-(5-chloro-2-methoxyphenyl)cyclopentanecarboxamide has been studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. In medicinal chemistry, N-(5-chloro-2-methoxyphenyl)cyclopentanecarboxamide has been investigated for its potential as a drug candidate for the treatment of different diseases, including cancer, inflammation, and pain. In pharmacology, N-(5-chloro-2-methoxyphenyl)cyclopentanecarboxamide has been studied for its effects on different receptors, including the cannabinoid receptor CB1 and the transient receptor potential vanilloid receptor 1 (TRPV1). In neuroscience, N-(5-chloro-2-methoxyphenyl)cyclopentanecarboxamide has been investigated for its potential as a tool to study the endocannabinoid system and the modulation of pain.
特性
分子式 |
C13H16ClNO2 |
|---|---|
分子量 |
253.72 g/mol |
IUPAC名 |
N-(5-chloro-2-methoxyphenyl)cyclopentanecarboxamide |
InChI |
InChI=1S/C13H16ClNO2/c1-17-12-7-6-10(14)8-11(12)15-13(16)9-4-2-3-5-9/h6-9H,2-5H2,1H3,(H,15,16) |
InChIキー |
HHNWVBAJQVOTQK-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C2CCCC2 |
正規SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C2CCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



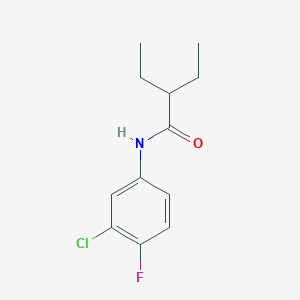
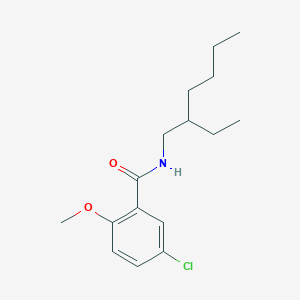
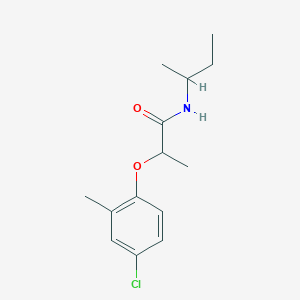
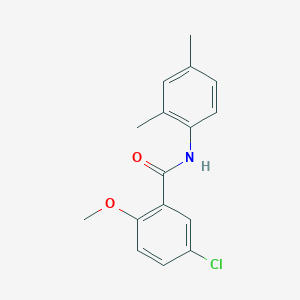
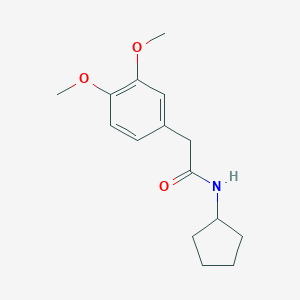
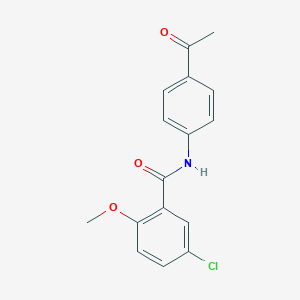

![Ethyl 3-[(2-benzoylbenzoyl)amino]benzoate](/img/structure/B291544.png)
